molecular formula C25H24N4O7 B7715452 N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No.: B7715452
M. Wt: 492.5 g/mol
InChI Key: LPOCSNSEKZDZGQ-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is a complex organic compound featuring a combination of methoxyphenyl, nitro, and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline typically involves multi-step organic reactions. One common method is the Chan–Lam coupling, which is used to form carbon-nitrogen bonds. This reaction involves the use of aryl boronic acids with amines under mild conditions, utilizing inexpensive catalysts and offering good functional group tolerance .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Chan–Lam coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the development of robust purification methods to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Substitution: The methoxy groups can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Reagents like halogenating agents (e.g., bromine) can be used to substitute the methoxy groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline involves its interaction with various molecular targets. For instance, compounds with the trimethoxyphenyl group have been shown to inhibit tubulin polymerization, which is crucial for cell division . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and oxadiazole groups, along with the trimethoxyphenyl moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-nitro-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O7/c1-32-20-8-6-5-7-16(20)14-26-18-10-9-15(11-19(18)29(30)31)25-27-24(28-36-25)17-12-21(33-2)23(35-4)22(13-17)34-3/h5-13,26H,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOCSNSEKZDZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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